3-(Oxiran-2-YL)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 3-(Oxiran-2-yl)benzonitrile involves several steps, including the regioselective synthesis of derivatives through reactions involving oxirane rings and nitrile groups. One method includes the trans-diaxial cleavage of the oxirane ring in 2,3-anhydro sugars with dichlorobis(benzonitrile)palladium(II), which does not cause epoxide migration and is compatible with acid-sensitive functions (Afza, Malik, & Voelter, 1983). Another approach involves the palladium-catalyzed carbon-carbon bond activation-initiated reaction of 2-(3-phenyloxiran-2-yl)benzonitriles with arylboronic acids, facilitating the construction of valuable benzo-fused dipyrromethenes (Chen et al., 2020).
Molecular Structure Analysis
The molecular structure of 3-(Oxiran-2-yl)benzonitrile has been characterized using various spectroscopic techniques. Studies have revealed detailed insights into the molecular geometry, bonding, and electron distribution, contributing to a better understanding of its reactivity and properties. For instance, crystal structure analysis provides information on the arrangement and interactions within the compound, highlighting the significance of the oxirane and benzonitrile functional groups in determining its overall structure and behavior.
Chemical Reactions and Properties
3-(Oxiran-2-yl)benzonitrile participates in various chemical reactions, demonstrating its versatility as a reactant. It can undergo reactions such as the nucleophilic attack of the methylene carbon of the MPIs to the carbon atom of the electrophilically activated BNOs, leading to cycloadducts and oxime formations (Domingo, Picher, Arroyo, & Sáez, 2006). Additionally, it is involved in tandem C-C activation/cyclization processes, indicative of its potential in synthesizing complex organic structures.
Scientific Research Applications
-
Ring Opening
- Field : Synthetic Organic Chemistry
- Application : Oxiranecarbonitriles underwent an acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins .
- Method : This process involves the reaction of oxiranecarbonitriles with hydrogen halides .
- Results : The vicinal halocyanohydrins were further transformed into α-halo ketones by elimination of HCN .
-
Ring Expansion
-
Meinwald Rearrangement
-
Cycloaddition
-
Enzyme Hydrolysis
- Field : Bioorganic Chemistry
- Application : The enzyme hydrolysis of oxiranecarbonitriles is an efficient method to convert oxiranecarbonitriles into the corresponding oxiranecarboxamides enantioselectively .
- Method : 3-Aryl2-methyloxiranecarbonitriles generated the corresponding carboxamides under the catalysis by enzyme Rh. sp. AJ270 .
- Results : The results or outcomes of this application are not provided in the source .
-
Acidic Ring Opening
- Field : Synthetic Organic Chemistry
- Application : Oxiranecarbonitriles can undergo an acidic ring opening with AcOH followed by acetylation of the formed cyanohydrin hydroxyl group .
- Method : This process involves the reaction of oxiranecarbonitriles with AcOH .
- Results : The reaction produces 1-cyanoalkane-1,2-diyl diacetates .
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Tandem Pyridine-Catalyzed Ring Opening
- Field : Synthetic Organic Chemistry
- Application : Oxiranecarbonitriles can undergo a tandem pyridine-catalyzed ring opening, acetylation of cyanohydrins, and pyridinium elimination .
- Method : This process involves the reaction of oxiranecarbonitriles with Ac2O and pyridine .
- Results : The reaction produces 1-cyanoalk-1-en1-yl acetates .
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Ring Opening Followed by Acetylation
- Field : Synthetic Organic Chemistry
- Application : Oxiranecarbonitriles can undergo a ring opening followed by the acetylation of 2-chloro-1-cyanoalkoxides .
- Method : This process involves the reaction of oxiranecarbonitriles and AcCl .
- Results : The reaction produces 2-chloro-1-cyanoalkyl acetates .
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Synthesis of Ionic Liquid Monomer
- Field : Polymer Chemistry
- Application : The synthesis of 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide was achieved . This ionic liquid monomer is based on an imidazolium core containing a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends .
- Method : The synthesis was achieved in seven steps with an overall yield of 63% . In the last step, a powerful oxidative agent was successfully used to generate two epoxy functions with only acetone as a byproduct .
- Results : The monomer structure and intermediates were analyzed by NMR experiments, infrared, and mass spectra . The thermal properties of the diepoxide were evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
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Synthesis of Perfluorinated Compounds
- Field : Fluorine Chemistry
- Application : The insertion of a perfluorinated chain within an ionic liquid can provide improvements not just in terms of hydrophobicity and lipophobicity, but also viscosity, density as well as thermal stability .
- Method : The specific methods of synthesis are not mentioned in the source .
- Results : The results or outcomes of this application are not provided in the source .
Safety And Hazards
Future Directions
The future directions for the use of 3-(Oxiran-2-YL)benzonitrile could involve its use in the synthesis of other valuable compounds. For example, chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates have been synthesized from renewable levoglucosenone, demonstrating the potential of this new synthetic pathway .
properties
IUPAC Name |
3-(oxiran-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERCXRPGAPJGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482758 |
Source
|
Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxiran-2-YL)benzonitrile | |
CAS RN |
13906-62-2 |
Source
|
Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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